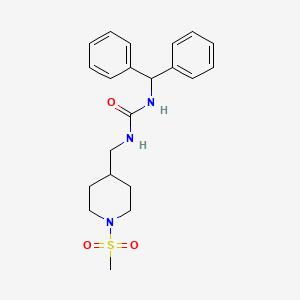

1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BPIP and has been studied extensively for its pharmacological properties. In

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which are structurally related to 1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea, have been studied for their antimicrobial properties. These compounds were found to be effective against bacterial and fungal pathogens affecting tomato plants, suggesting potential applications in agricultural sciences and plant pathology (Vinaya et al., 2009).

Synthesis and Crystal Structure

Research on the synthesis and crystal structure of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine, a compound closely related to the chemical , has contributed to the understanding of molecular conformation and geometry. This includes insights into the chair conformation of the piperazine ring and the geometry around sulfur atoms, which are significant in pharmacology and material science (Naveen et al., 2007).

Drug Metabolism Studies

Compounds structurally similar to this compound have been used in studies to understand drug metabolism. For instance, the metabolism of Lu AA21004, a novel antidepressant, was investigated to understand the role of various cytochrome P450 enzymes in its metabolic pathways (Hvenegaard et al., 2012).

Herbicide Degradation

Research on sulfonylurea herbicides, which share some structural similarities, provides insights into the environmental impact of these compounds. Studies focus on their degradation under various abiotic factors and their effects on soil microorganisms, relevant to environmental chemistry and agronomy (Saha & Kulshrestha, 2002).

Wirkmechanismus

Target of Action

It’s known that compounds containing the indole nucleus, such as this one, can bind with high affinity to multiple receptors .

Mode of Action

It’s known that indole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound likely interacts with its targets, causing changes that result in these effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that multiple pathways are affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Pharmacokinetics

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, it’s reasonable to assume that this compound has been designed with optimal pharmacokinetic properties in mind, to ensure effective bioavailability.

Result of Action

Given the range of biological activities associated with indole derivatives , it’s likely that the compound has a broad range of effects at the molecular and cellular level. These could include the inhibition of viral replication, the suppression of inflammation, the induction of cancer cell death, the inhibition of HIV infection, the neutralization of oxidative stress, the inhibition of microbial growth, the suppression of tuberculosis, the regulation of blood glucose levels, the inhibition of malaria parasites, and the inhibition of cholinesterase activity.

Action Environment

It’s known that the nature of substitutions on the benzhydryl ring and sulfonamide ring influences the antibacterial activity of similar compounds . Therefore, it’s reasonable to assume that the action, efficacy, and stability of this compound could also be influenced by various environmental factors.

Biochemische Analyse

Biochemical Properties

It is known that piperidine derivatives can interact with multiple receptors, which can be beneficial in the development of new therapeutic derivatives .

Molecular Mechanism

It is known that piperidine derivatives can bind with high affinity to multiple receptors , which could suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Eigenschaften

IUPAC Name |

1-benzhydryl-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c1-28(26,27)24-14-12-17(13-15-24)16-22-21(25)23-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20H,12-16H2,1H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWGFSXWZCTDHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3009429.png)

![2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile](/img/structure/B3009442.png)

![1-(4-Chlorophenyl)-3-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one](/img/structure/B3009443.png)

![Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B3009446.png)

![6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3009449.png)